molecular formula C20H19FN2O5S2 B2888911 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 896333-01-0

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2888911
CAS No.: 896333-01-0
M. Wt: 450.5
InChI Key: OOOGCWQFXYMDQK-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) backbone. This structure is substituted with two distinct moieties:

  • A 4-fluorobenzenesulfonyl group attached to a thiophen-2-yl ethyl chain.
  • A furan-2-yl ethyl group on the opposing nitrogen.

The fluorinated benzenesulfonyl group enhances metabolic stability and binding affinity, while the thiophene and furan moieties contribute to π-π stacking interactions in target proteins .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGCWQFXYMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FNO5S3, with a molecular weight of approximately 469.56 g/mol. The compound features several significant functional groups:

  • Fluorobenzenesulfonyl group : Known for its electrophilic properties.
  • Thiophene ring : Contributes to the compound's reactivity and biological interactions.
  • Furan moiety : May enhance solubility and bioavailability.

These structural characteristics suggest that the compound could interact with various biological targets, making it a candidate for pharmacological investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Sulfonylation of 4-fluorobenzene : This step introduces the sulfonyl group.
  • Introduction of the thiophene and furan groups : Achieved through substitution and coupling reactions.
  • Purification techniques : Such as chromatography and recrystallization to obtain high purity.

Biological Activity

Research indicates that compounds containing sulfonamide and thiophene structures exhibit various biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in this compound may enhance its bioactivity.

Anticancer Activity

Studies have shown that derivatives of benzenesulfonamides demonstrate significant cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

CompoundIC50 (μM)Target
This compoundTBDCancer Cell Lines
FNA (related compound)1.30HepG2 Cells

The mechanism of action involves the interaction with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in cancer progression. The presence of the sulfonamide group allows for nucleophilic substitution reactions, which may lead to the formation of active metabolites that exert biological effects.

Case Studies

  • In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types.
    • A study reported an IC50 value of 1.30 μM against HepG2 cells, indicating potent antiproliferative activity .
  • In Vivo Studies : In xenograft models, related compounds demonstrated significant tumor growth inhibition compared to standard treatments, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

  • Molecular Formula : C₂₆H₂₉FN₄O₄
  • Key Features :
    • Replaces the 4-fluorobenzenesulfonyl-thiophene group with a 2-fluorophenyl-piperazine moiety.
    • Includes a 4-methoxyphenylmethyl substituent instead of a sulfonamide.
  • Significance : The piperazine ring enhances solubility and CNS penetration, while the methoxy group modulates electronic effects .

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

  • Molecular Formula : C₁₈H₁₄ClFN₂O₃S₂
  • Key Features :
    • Substitutes the thiophen-2-yl group with a bithiophene system.
    • Replaces the sulfonyl group with a hydroxyl-ethyl chain.

N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide

  • Molecular Formula : C₂₇H₂₉FN₄O₆
  • Key Features :
    • Incorporates a benzodioxole ring and tetrahydrofuranmethyl group.
    • Retains the 4-fluorophenyl-piperazine motif.
  • Significance : The benzodioxole group may enhance antioxidant activity, while the tetrahydrofuran improves stereochemical rigidity .

Target Compound :

  • Likely synthesized via a multi-step approach:
    • Sulfonylation : Reaction of 4-fluorobenzenesulfonyl chloride with a thiophene-ethyl amine intermediate.
    • Amide Coupling : Condensation of the sulfonylated intermediate with furan-2-yl ethylamine using a coupling agent (e.g., EDC/HOBt).

      Similar methods are described for sulfonamide-ethanediamide hybrids in and .

Analogues :

  • Compound 2.1.1 : Synthesized via nucleophilic substitution of piperazine derivatives followed by amide bond formation .
  • Compound 2.1.3 : Uses Friedel-Crafts acylation for benzodioxole incorporation, as seen in .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices impact yield?

The synthesis involves multi-step reactions, typically requiring sulfonyl chloride intermediates and coupling agents. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), which enhance solubility and reaction kinetics. For example, DMF stabilizes intermediates via polar aprotic interactions, while DCM facilitates phase separation in purification. Catalysts like triethylamine or DMAP are often used to activate carboxyl groups during amide bond formation. Reaction temperatures are maintained between 0–25°C to prevent side reactions, with yields optimized to ~60–75% after column chromatography .

Q. Which characterization techniques are critical for verifying structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming substituent positions, such as the 4-fluorobenzenesulfonyl group and thiophene ring. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~494.98 g/mol for related analogs), while IR spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict bioactivity based on structural motifs?

Density Functional Theory (DFT) calculations assess electron distribution in the sulfonamide and furan groups, predicting reactivity at the ethanediamide core. Molecular docking (e.g., using AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, the 4-fluorobenzenesulfonyl group’s electron-withdrawing nature enhances hydrogen bonding with catalytic residues, while the thiophene ring contributes hydrophobic interactions .

Q. What strategies resolve contradictory bioactivity data across in vitro assays?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). A systematic approach includes:

  • Dose-response profiling : Testing across a broad concentration range (nM–µM).
  • Metabolic stability assays : Using liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan ring).
  • Target selectivity panels : Screening against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects. Data normalization to positive controls (e.g., celecoxib for COX-2 inhibition) improves reproducibility .

Q. How do structural modifications enhance solubility without compromising activity?

Introducing hydrophilic groups (e.g., morpholine or piperazine) at the ethylenediamine backbone increases aqueous solubility. For instance, replacing the furan-2-yl ethyl group with a hydroxyethyl moiety improves logP by 0.5 units while maintaining sulfonamide bioactivity. Solubility is quantified via shake-flask method (UV-Vis detection), and activity is validated in cell-based assays (e.g., IC₅₀ in inflammation models) .

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